3-ethyl-1H-indole-5-carbonitrile
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Overview
Description
3-ethyl-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-ethyl-1H-indole-5-carbonitrile, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would be chosen to introduce the ethyl and carbonitrile groups at the appropriate positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are often selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while reduction could produce amines or alcohols .
Scientific Research Applications
3-ethyl-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbonitrile: Another indole derivative with a carbonitrile group at the 3-position.
3-ethyl-1H-indole-2-carbonitrile: Similar structure but with the carbonitrile group at the 2-position.
Uniqueness
3-ethyl-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H10N2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-ethyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C11H10N2/c1-2-9-7-13-11-4-3-8(6-12)5-10(9)11/h3-5,7,13H,2H2,1H3 |
InChI Key |
GPBWQFSYEUAHPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
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